Methyl (E)-4-aminobut-2-enoate tfa
Description
Contextualization within α,β-Unsaturated Amino Esters
Methyl (E)-4-aminobut-2-enoate belongs to the family of α,β-unsaturated γ-amino esters. This structural motif is characterized by a carbon-carbon double bond conjugated with a carbonyl group (an α,β-unsaturated ester) and an amino group located at the γ-position relative to the ester. These compounds are also known as vinylogous amino acids, as the vinyl group effectively extends the electronic communication between the amino and carboxyl functionalities, mimicking the structure of natural amino acids. This unique electronic and structural arrangement imparts distinct reactivity and conformational properties, making them valuable components in the design of peptidomimetics and other bioactive molecules. nih.govnih.govresearchgate.net
Significance as a Versatile Synthetic Building Block in Organic Chemistry
The synthetic utility of Methyl (E)-4-aminobut-2-enoate stems from the presence of multiple reactive sites. The primary amino group can act as a nucleophile, allowing for a variety of N-functionalization reactions. The α,β-unsaturated ester system is susceptible to conjugate addition reactions, enabling the introduction of a wide range of substituents at the β-position. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other carbonyl derivatives. This trifunctional nature allows for a diverse array of chemical transformations, making it a powerful tool for the construction of complex molecular frameworks.
The trifluoroacetate (B77799) salt form is particularly relevant in the context of peptide synthesis. The trifluoroacetate anion is a common counterion for amines that have been deprotected from the widely used tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA). This makes Methyl (E)-4-aminobut-2-enoate TFA a readily accessible intermediate in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions.
Overview of Research Trajectories for Methyl (E)-4-aminobut-2-enoate Trifluoroacetate
Research involving Methyl (E)-4-aminobut-2-enoate trifluoroacetate and its precursors generally follows several key trajectories:
Synthesis of the Core Structure: A primary focus is the efficient and stereoselective synthesis of the (E)-isomer of the α,β-unsaturated γ-amino ester scaffold. The Horner-Wadsworth-Emmons reaction is a prominent method for establishing the (E)-double bond with high stereoselectivity. wikipedia.orgnrochemistry.com
Deprotection and Salt Formation: The formation of the trifluoroacetate salt is typically achieved through the acid-catalyzed removal of an N-Boc protecting group with TFA. This is a standard procedure in organic synthesis, particularly in peptide chemistry.
Applications in Peptidomimetics: As a vinylogous amino acid, this compound is a key building block for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. nih.govnih.gov
Use in Natural Product Synthesis: The versatile reactivity of this building block makes it an attractive starting material or intermediate in the total synthesis of complex natural products that contain the α,β-unsaturated γ-amino acid motif. rsc.org
Below are tables summarizing key information about the compound and its synthesis.
Table 1: Properties of Methyl (E)-4-aminobut-2-enoate Trifluoroacetate
| Property | Value |
| Molecular Formula | C₇H₁₀F₃NO₄ |
| Molecular Weight | 229.15 g/mol |
| Appearance | Typically a solid |
| Synonyms | (E)-Methyl 4-aminobut-2-enoate trifluoroacetic acid salt, Methyl (E)-4-amino-2-butenoate trifluoroacetate |
Table 2: Synthesis of the Precursor, Methyl (E)-4-(tert-butoxycarbonylamino)but-2-enoate
This table outlines a common synthetic route to the Boc-protected precursor of the title compound.
| Step | Reaction | Reagents and Conditions | Typical Yield |
| 1 | Horner-Wadsworth-Emmons Olefination | Triethyl phosphonoacetate, a suitable base (e.g., NaH, DBU), and N-Boc-2-aminoacetaldehyde in an aprotic solvent (e.g., THF, CH₂Cl₂). | High, with excellent (E)-selectivity. |
Table 3: Formation of Methyl (E)-4-aminobut-2-enoate Trifluoroacetate
This table describes the final deprotection step to yield the title compound.
| Step | Reaction | Reagents and Conditions | Product |
| 2 | Boc Deprotection | Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). | Methyl (E)-4-aminobut-2-enoate trifluoroacetate |
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-8-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-3H,4,6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUSJRSVLGGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl E 4 Aminobut 2 Enoate and Its Analogues
General Synthetic Routes to Methyl (E)-4-aminobut-2-enoate
A primary and effective route for synthesizing the target compound involves a two-step process starting from a commercially available precursor. The key intermediate is Methyl (E)-4-bromobut-2-enoate, which already contains the required methyl ester and the (E)-alkene geometry. nih.gov The introduction of the amine functionality can then be accomplished using the Gabriel synthesis. masterorganicchemistry.comyoutube.com
This classic method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate, which offers the advantage of preventing over-alkylation, a common side reaction when using ammonia directly with alkyl halides. masterorganicchemistry.comyoutube.com The process involves the nucleophilic substitution of the bromide by the phthalimide anion, followed by the liberation of the primary amine.
The key steps are:
N-Alkylation: Methyl (E)-4-bromobut-2-enoate is treated with potassium phthalimide in a polar aprotic solvent. The phthalimide anion displaces the bromide in an SN2 reaction to form N-(4-methoxycarbonyl-2-butenyl)phthalimide. chemrxiv.org
Hydrazinolysis: The intermediate phthalimide is then cleaved by treatment with hydrazine (B178648) (NH₂NH₂). masterorganicchemistry.comyoutube.com This step releases the desired primary amine, Methyl (E)-4-aminobut-2-enoate, and forms a stable phthalhydrazide (B32825) byproduct that can be easily removed. youtube.com
An alternative to hydrazine is acidic hydrolysis, which also cleaves the phthalimide to yield the primary amine hydrochloride and phthalic acid. youtube.com
Achieving stereocontrol to exclusively obtain the (E)-isomer is a critical aspect of the synthesis. The most straightforward approach is to begin with a starting material that already possesses the desired stereochemistry. The synthesis of Methyl (E)-4-bromobut-2-enoate, the key precursor, can be achieved with high stereoselectivity. nih.gov
One established method involves the allylic bromination of methyl crotonate (methyl but-2-enoate) using N-bromosuccinimide (NBS) with a radical initiator. thieme.comresearchgate.net While this reaction can sometimes produce a mixture of isomers, using a starting material that is purely the (E)-isomer of methyl crotonate heavily favors the formation of the (E)-bromoester product. The SN2 reaction in the subsequent Gabriel synthesis occurs at the sp³-hybridized C-4 carbon and does not affect the geometry of the C-2/C-3 double bond, thus preserving the (E)-configuration in the final product.
| Reaction Step | Reagents and Conditions | Purpose | Stereochemical Outcome |
| Allylic Bromination | Methyl (E)-but-2-enoate, N-Bromosuccinimide (NBS), Radical Initiator | Forms the key bromo-ester intermediate. | Preserves the (E) geometry of the double bond. |
| Gabriel Amine Synthesis | Methyl (E)-4-bromobut-2-enoate, Potassium Phthalimide, followed by Hydrazine | Introduces the primary amine functionality. | The reaction at C-4 does not alter the C=C stereochemistry, yielding the (E)-amine. |
Synthesis of Methyl (E)-4-aminobut-2-enoate Trifluoroacetate (B77799) and Related Salts
The free amine of Methyl (E)-4-aminobut-2-enoate is often converted into a salt to improve its stability, crystallinity, and handling properties. The trifluoroacetate and hydrochloride salts are common examples.
The trifluoroacetate (TFA) salt of Methyl (E)-4-aminobut-2-enoate is prepared by a standard acid-base reaction. Once the free base of Methyl (E)-4-aminobut-2-enoate has been synthesized and isolated, it is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane (B109758).
To this solution, a stoichiometric amount (1 equivalent) of trifluoroacetic acid (CF₃COOH) is added dropwise, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. Upon addition, the trifluoroacetate salt precipitates from the solution. The solid salt can then be collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials, and dried under vacuum to yield the final product, Methyl (E)-4-aminobut-2-enoate trifluoroacetate.
The synthesis of the hydrochloride salt follows a similar principle to the TFA salt preparation. masterorganicchemistry.comsigmaaldrich.com After the synthesis of the parent amine, it can be converted to its hydrochloride salt by treatment with hydrochloric acid.
A common method involves dissolving the free amine in an appropriate solvent (like diethyl ether, ethyl acetate, or methanol) and then introducing a solution of hydrogen chloride (HCl) in the same or a compatible solvent. Anhydrous conditions are preferred. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be isolated by filtration. This method is general and can be applied to prepare other amine salts, such as hydrobromide or sulfate, by selecting the corresponding acid.
Enantioselective and Diastereoselective Synthetic Pathways
The parent molecule, Methyl (E)-4-aminobut-2-enoate, is achiral and therefore does not have enantiomers. However, synthetic pathways can be designed to produce chiral analogues of this compound, for instance, by introducing substituents on the carbon backbone.
For analogues that are chiral, enantioselective synthesis is crucial. While no specific enantioselective syntheses for analogues of Methyl (E)-4-aminobut-2-enoate are prominently reported, established methodologies for the asymmetric synthesis of amines can be hypothetically applied. One powerful strategy involves the use of chiral sulfinyl imines. nih.gov For example, an aldehyde analogue could be condensed with a chiral tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. Diastereoselective addition of a nucleophile to this imine, followed by removal of the sulfinyl group, would yield a chiral amine with high enantiomeric excess. nih.gov
Another approach for synthesizing chiral α-amino esters involves the use of hydrogen-bond-donor catalysts. scispace.com This methodology allows for the enantioselective allylation of α-chloro glycinates, providing access to various α-allyl amino esters with high enantioselectivity. scispace.com Adapting such a strategy could potentially lead to chiral analogues of the target structure.
| Methodology | Principle | Applicability to Analogues |
| Chiral Sulfinyl Imines | Condensation of an aldehyde/ketone with a chiral sulfinamide, followed by diastereoselective nucleophilic addition and deprotection. nih.gov | Applicable to the synthesis of analogues with stereocenters adjacent to the nitrogen atom. |
| Hydrogen-Bond-Donor Catalysis | Enantioselective nucleophilic substitution of a prochiral starting material catalyzed by a chiral small molecule. scispace.com | Could be used to synthesize analogues with stereocenters at the α-position to the ester. |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries represents a classical yet powerful strategy for inducing stereoselectivity in the synthesis of chiral molecules. sigmaaldrich.com In this approach, a chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. sigmaaldrich.comwikipedia.org After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
A prominent example involves the use of oxazolidinone auxiliaries, which have proven highly effective in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org For instance, N-acyloxazolidinones can be deprotonated to form a (Z)-enolate, which then reacts with an electrophile in a highly diastereoselective manner. wikipedia.orgresearchgate.net The stereochemical outcome is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile. wikipedia.org
Another widely used class of chiral auxiliaries is derived from ephedrine (B3423809) and pseudoephedrine. sigmaaldrich.com These can be converted to the corresponding amides, and the subsequent enolates undergo diastereoselective alkylation. wikipedia.org The methyl group of the auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
| Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms predictable (Z)-enolates, establishes two contiguous stereocenters. wikipedia.orgresearchgate.net |
| Pseudoephedrine | Asymmetric Alkylation | The methyl group directs the stereochemical outcome. wikipedia.org |
| Camphorsultam | Various Asymmetric Transformations | Provides high diastereoselectivity due to its rigid bicyclic structure. |
| tert-Butanesulfinamide | Synthesis of Chiral Amines | The sulfinyl group acts as a powerful stereodirecting group. wikipedia.org |
Asymmetric Catalysis in Aminobutenoate Formation
Asymmetric catalysis has emerged as a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Transition metal catalysis offers a broad spectrum of reactions for the synthesis of aminobutenoates and their analogues. mdpi.com These methods are valued for their high efficiency and selectivity. mdpi.com
Palladium-Catalyzed Rearrangement: Palladium catalysts are instrumental in various cross-coupling and rearrangement reactions. researchgate.net For instance, palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino ketones. researchgate.net While not directly forming aminobutenoates, these methods establish key C-C and C-N bonds that are foundational for their synthesis.
Copper Catalysis: Chiral copper complexes, particularly those with salen ligands, have shown significant promise in asymmetric catalysis. nih.gov These catalysts are effective in phase-transfer alkylation reactions of amino acid derivatives, yielding products with high enantiomeric excess. nih.gov The catalytic activity is influenced by the substituents on the salen ligand and the reaction temperature. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Reactions
| Metal Catalyst System | Reaction Type | Substrates | Key Advantages |
| Palladium(II) Acetate / Ligand | Oxidative Cross-Coupling | N-arylated glycine (B1666218) derivatives, alkyl-DHPs | Site-selective alkylation of glycine derivatives. researchgate.net |
| Copper(II)-Salen Complexes | Phase-Transfer Alkylation | Schiff bases of D,L-alanine ester, benzaldehyde (B42025) derivatives | High enantiomeric excess (up to 98%). nih.gov |
| Rhodium / BINAP | Conjugate Addition | Organoboron compounds, enones | Creates three stereogenic centers in one step. nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar in asymmetric synthesis alongside biocatalysis and transition metal catalysis. mdpi.com These catalysts are often metal-free, environmentally benign, and readily available. mdpi.comresearchgate.net
A key strategy in organocatalysis involves the activation of substrates through the formation of transient, reactive intermediates such as enamines or iminium ions. youtube.comyoutube.com For example, proline and its derivatives can catalyze aldol and Mannich reactions by forming an enamine with a donor molecule, which then reacts with an activated acceptor. youtube.com The stereochemical outcome is controlled by the chiral environment of the catalyst.
Recently, N-heterocyclic carbene (NHC) organocatalysis has been employed for the radical aminoacylation of alkenes, providing access to functionalized β-aminoketones. researchgate.net This method relies on a single electron transfer (SET) event between an enolate intermediate and an N-radical precursor. researchgate.net
Analogues and Derivatives Synthesis
The synthesis of analogues and derivatives of methyl (E)-4-aminobut-2-enoate is crucial for exploring their structure-activity relationships and expanding their applications.
Synthesis of 2-Substituted 4-Aminobut-2-enoates
The introduction of substituents at the 2-position of the aminobutenoate scaffold can significantly modulate its biological and chemical properties. Iodine-promoted condensation reactions offer a route to certain substituted systems. For example, the condensation of 2-aminothiophenol (B119425) with aldehydes, promoted by iodine, efficiently yields 2-substituted benzothiazoles, demonstrating a strategy for forming a substituted carbon framework adjacent to a nitrogen atom. organic-chemistry.org While not a direct synthesis of 2-substituted aminobutenoates, this methodology highlights a pathway for creating substituted backbones that could be adapted.
Synthesis of N-Protected and N-Functionalized Derivatives
The amino group of methyl (E)-4-aminobut-2-enoate is a key site for functionalization. N-protection is often a necessary step in multi-step syntheses to prevent unwanted side reactions. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). Efficient methods for the synthesis of N-protected β-aminoethanesulfonyl chlorides, which are versatile building blocks, have been described. researchgate.net These methods often start from protected amino acids and proceed in high yields. researchgate.net
The synthesis of N-functionalized derivatives allows for the introduction of a wide range of chemical moieties, which can be used to tune the molecule's properties or to attach it to other molecules.
Large-Scale Preparations of Related Unsaturated Amino Alcohols
The efficient and scalable synthesis of unsaturated amino alcohols is a critical prerequisite for the large-scale production of corresponding amino esters like Methyl (E)-4-aminobut-2-enoate. These amino alcohols serve as key intermediates, and their availability in high purity and large quantities directly impacts the economic viability of the final product. The primary focus for large-scale preparations is often on developing robust, high-yielding, and cost-effective synthetic routes from readily available starting materials.
A common and industrially feasible strategy for synthesizing unsaturated four-carbon amino alcohols, such as (E)-4-aminobut-2-en-1-ol, commences with 2-butyne-1,4-diol (B31916). This approach typically involves a two-step process: the selective hydrogenation of the alkyne to an alkene, followed by the selective introduction of the amino group.
The first step, the selective hydrogenation of 2-butyne-1,4-diol to cis- or trans-2-butene-1,4-diol, is a well-established industrial process. chemicalbook.com The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions. For instance, palladium-based catalysts, often supported on calcium carbonate and treated with ammonia, have been shown to exhibit high selectivity for the formation of cis-2-butene-1,4-diol. researchgate.net Conversely, other catalytic systems can be employed to favor the formation of the trans-isomer, (E)-but-2-ene-1,4-diol. The ability to control the stereochemistry at this stage is crucial as it dictates the geometry of the final amino alcohol.
The subsequent step, the selective mono-amination of the resulting symmetrical diol, presents a greater synthetic challenge. Achieving mono-functionalization of a symmetrical molecule often requires careful control of reaction conditions to minimize the formation of the di-substituted byproduct. Several strategies can be employed for this purpose:
Enzymatic Mono-functionalization: The use of enzymes, such as lipases, has demonstrated success in the selective monoesterification of symmetrical diols. rsc.org This principle can be extended to other functionalizations, including amination, offering a green and highly selective method for preparing the desired mono-amino alcohol. The enzyme Candida antarctica lipase (B570770) B, for example, has been effective in the monoesterification of but-2-yne-1,4-diol. rsc.org
Controlled Tosylation and Subsequent Amination: A common chemical approach involves the selective mono-tosylation of the diol. The mono-tosylate can then be isolated and subsequently reacted with an amine source to introduce the amino group. This method provides good control over the reaction and generally results in high yields of the desired mono-amino alcohol. jchemlett.com
Direct Amination: While more challenging to control, direct amination of the diol under specific conditions can also be a viable route. This might involve using a large excess of the diol to favor mono-substitution or employing specialized catalytic systems.
Once the unsaturated amino alcohol is synthesized, it is often necessary to protect the amino group before proceeding with further transformations, such as the esterification to form the final product. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in large-scale synthesis due to its stability and the relatively mild conditions required for its removal. The protection of the amino alcohol can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base.
The following table summarizes a potential large-scale synthetic sequence for a protected form of (E)-4-aminobut-2-en-1-ol:
| Step | Starting Material | Reagents and Conditions | Product | Key Considerations |
| 1 | 2-Butyne-1,4-diol | H₂, Pd/CaCO₃-NH₃ catalyst | cis-2-Butene-1,4-diol | Catalyst choice is critical for stereoselectivity. researchgate.net |
| 2 | cis-2-Butene-1,4-diol | 1. p-Toluenesulfonyl chloride, base2. Amine source (e.g., NH₃) | cis-4-Aminobut-2-en-1-ol | Controlled stoichiometry and reaction conditions to favor mono-substitution. jchemlett.com |
| 3 | cis-4-Aminobut-2-en-1-ol | Di-tert-butyl dicarbonate ((Boc)₂O), base | N-Boc-cis-4-aminobut-2-en-1-ol | Efficient protection of the amino group for subsequent reactions. |
An alternative approach for the preparation of related unsaturated amino alcohols involves the use of pre-functionalized building blocks. For instance, 1,4-dichloro-2-butene can be reacted with alkali metal alcoholates to form the corresponding diethers, which could then be further functionalized. google.com
The development of biosynthetic routes for the production of diols from renewable feedstocks is also an area of active research. nih.gov Such methods, if successfully implemented on a large scale, could provide a more sustainable and environmentally friendly source of the key diol intermediates required for the synthesis of unsaturated amino alcohols.
Mechanistic Investigations of Reactions Involving Methyl E 4 Aminobut 2 Enoate Systems
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction class for α,β-unsaturated carbonyl compounds. The presence of a conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon. Nucleophilic attack can occur at either position, leading to 1,2-addition or 1,4-conjugate addition, respectively.
Michael Addition Pathways and Stereochemistry
The Michael reaction, or Michael addition, is a classic example of a conjugate addition. masterorganicchemistry.com It involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com For Methyl (E)-4-aminobut-2-enoate, the primary Michael acceptor site is the carbon atom β to the ester group.
The general mechanism proceeds in three key steps:
Formation of a nucleophile (enolate, amine, thiolate, etc.). masterorganicchemistry.com
Conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated ester. masterorganicchemistry.com
Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
The stereochemistry of the Michael addition is a critical aspect, often influenced by the nature of the reactants, catalysts, and reaction conditions. In the context of systems similar to Methyl (E)-4-aminobut-2-enoate, achieving high stereoselectivity is a significant goal in synthetic chemistry. Asymmetric hydrosilylation, a type of conjugate addition, has been effectively catalyzed by copper hydride (CuH) complexes with nonracemic ligands like JOSIPHOS or SEGPHOS, leading to high enantioselectivity in the reduction of α,β-disubstituted enoates. organic-chemistry.org
Table 1: Factors Influencing Michael Addition Stereochemistry
| Factor | Description | Potential Outcome on Stereochemistry |
| Catalyst | Chiral Lewis acids or organocatalysts can create a chiral environment around the substrate. | Can lead to high enantiomeric or diastereomeric excess by favoring one approach of the nucleophile. |
| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry. | Can affect the stability of charged intermediates and influence stereochemical outcomes. |
| Temperature | Lower temperatures generally increase selectivity by favoring the thermodynamically more stable transition state. | Often leads to higher enantiomeric excess. |
| Nucleophile | The steric bulk and nature of the nucleophile play a role in the approach to the Michael acceptor. | Bulky nucleophiles may exhibit higher facial selectivity. |
Addition to Electrophilic Systems (e.g., Cysteine Residues)
The electrophilic nature of the β-carbon in Methyl (E)-4-aminobut-2-enoate makes it a target for biological nucleophiles, such as the thiol group of cysteine residues in proteins. This reaction is a form of Michael addition and is a mechanism by which various α,β-unsaturated compounds can covalently modify proteins.
In a biological context, the thiol group of a cysteine residue can act as a potent nucleophile. The reaction involves the attack of the cysteine thiolate anion on the β-carbon of the unsaturated ester, forming a stable carbon-sulfur bond. This covalent modification can alter the structure and function of the protein. In some enzymatic mechanisms, such as those involving certain RNA methyltransferases, cysteine residues play a crucial role in forming a transient covalent Michael adduct with a pyrimidine (B1678525) ring to facilitate methyl transfer. nih.gov It has been proposed that one cysteine residue acts as the nucleophile to form the covalent bond, while a second conserved cysteine assists in the subsequent breakdown of this adduct. nih.gov
Radical Reaction Mechanisms
While ionic reactions are common for α,β-unsaturated esters, radical-mediated processes offer alternative synthetic pathways. These reactions typically involve single-electron transfer steps and the formation of radical intermediates.
Electro-Induced Homolysis in Related Systems
Though specific studies on the electro-induced homolysis of Methyl (E)-4-aminobut-2-enoate are not prevalent, the principles can be inferred from related α,β-unsaturated systems. Electrochemical methods can be used to initiate radical reactions by either reducing or oxidizing the substrate. In the case of an α,β-unsaturated ester, reduction via single-electron transfer would generate a radical anion. This intermediate is central to processes like the Birch reduction, where a solvated electron adds to the conjugated system. youtube.com This addition typically occurs at the β-carbon, leading to a radical anion that can be subsequently protonated and further reduced.
Rearrangement Reactions
Rearrangement reactions can occur in molecules containing the 4-aminobut-2-enoate framework, often promoted by heat, light, or catalysis. These reactions can lead to the formation of new structural isomers with significant changes in the carbon skeleton or functional group positions.
While specific examples for Methyl (E)-4-aminobut-2-enoate are not detailed in the provided results, related vinylogous systems can undergo synthetically useful rearrangements. For instance, decarboxylative rearrangements involve the loss of carbon dioxide, often from a carboxylic acid precursor, coupled with the migration of a group.
Biomimetic Reduction Mechanisms of α,β-Unsaturated Esters
Biomimetic reductions aim to replicate the high selectivity of enzymatic reactions using small-molecule catalysts. For α,β-unsaturated esters, the goal is typically the selective reduction of the carbon-carbon double bond (conjugate reduction) without affecting the ester functionality.
A prominent example of a biomimetic reduction is the use of Hantzsch esters or similar NADH coenzyme models. These reagents can deliver a hydride to the β-carbon of the unsaturated system, often facilitated by a catalyst. The mechanism generally involves the transfer of a hydride from the dihydropyridine-based reductant to the electrophilic β-carbon of the ester.
Furthermore, catalytic asymmetric conjugate reduction has been achieved with high efficiency using copper-based catalysts. For example, the use of a catalytic amount of a copper hydride (CuH) complex, paired with a chiral ligand, can effect the highly enantioselective 1,4-reduction of α,β-disubstituted enoates using polymethylhydrosiloxane (B1170920) (PMHS) as the stoichiometric reducing agent. organic-chemistry.org This method is notable for its high efficiency and the excellent enantiomeric excesses achieved. organic-chemistry.org
Table 2: Comparison of Reduction Methods for α,β-Unsaturated Esters
| Method | Reductant | Catalyst | Selectivity |
| Catalytic Hydrogenation | H₂ | Pd/C, PtO₂, RhCl(PPh₃)₃ | Can reduce both C=C and C=O bonds, selectivity can be an issue. |
| Birch Reduction | Na or Li in liq. NH₃/alcohol | None | Selectively reduces the C=C double bond. youtube.com |
| Biomimetic Reduction | Hantzsch Ester | Organocatalyst (e.g., thiourea) | Selective for the C=C double bond. |
| Asymmetric Hydrosilylation | PMHS | CuH with chiral ligands (e.g., JOSIPHOS) | Highly enantioselective reduction of the C=C double bond. organic-chemistry.org |
Spectroscopic and Chromatographic Methods in Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like Methyl (E)-4-aminobut-2-enoate trifluoroacetate (B77799). By providing information on the chemical environment of individual protons and carbon atoms, NMR allows for the unambiguous assignment of the compound's structure.
Proton (¹H) NMR spectroscopy is particularly informative for identifying the olefinic and amino protons in Methyl (E)-4-aminobut-2-enoate trifluoroacetate. The (E)-configuration of the double bond is typically confirmed by the coupling constant between the two olefinic protons, which is expected to be in the range of 12-18 Hz. The chemical shifts of these protons are influenced by their electronic environment.
In a structurally similar compound, (E)-Ethyl 3-methyl-4-(methyl(phenyl)amino)but-2-enoate, the olefinic proton appears at approximately 5.8 ppm. rsc.org For Methyl (E)-4-aminobut-2-enoate trifluoroacetate, the olefinic protons are expected in a similar region. The protons of the amino group, being adjacent to the electron-withdrawing trifluoroacetate counterion, would likely appear as a broad signal. The methylene (B1212753) protons adjacent to the amino group and the methyl protons of the ester group would also exhibit characteristic chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl (E)-4-aminobut-2-enoate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Olefinic CH | 5.8 - 6.2 | Doublet of triplets | ~15 (trans) |
| Olefinic CH | 6.8 - 7.2 | Doublet of triplets | ~15 (trans) |
| CH₂ | 3.8 - 4.2 | Doublet | - |
| NH₃⁺ | 7.5 - 8.5 | Broad singlet | - |
| OCH₃ | ~3.7 | Singlet | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in Methyl (E)-4-aminobut-2-enoate trifluoroacetate will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic).
Based on data for analogous but-2-enoate structures, the carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically around 165-175 ppm. rsc.org The olefinic carbons will appear in the range of 120-140 ppm. The carbon of the trifluoroacetate counterion would also be visible, typically as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl (E)-4-aminobut-2-enoate
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ester) | 166 - 168 |
| Olefinic CH | 125 - 130 |
| Olefinic CH | 135 - 140 |
| CH₂ | 40 - 45 |
| OCH₃ | 51 - 53 |
| CF₃ (TFA) | ~116 (quartet) |
| C=O (TFA) | ~158 (quartet) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for unambiguously assigning the structure of Methyl (E)-4-aminobut-2-enoate trifluoroacetate.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For Methyl (E)-4-aminobut-2-enoate trifluoroacetate, IR spectroscopy would be expected to show a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹. The C=C stretching vibration of the alkene would appear around 1640-1680 cm⁻¹. The N-H stretching vibrations of the ammonium (B1175870) group would be observed as a broad band in the range of 3000-3400 cm⁻¹. The C-O stretching of the ester and the characteristic strong absorptions of the trifluoroacetate anion would also be present.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the C=C double bond, which often gives a strong Raman signal.
Table 3: Expected Vibrational Frequencies for Methyl (E)-4-aminobut-2-enoate trifluoroacetate
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H (ammonium) | Stretch | 3000 - 3400 | Broad, Strong (IR) |
| C-H (alkene) | Stretch | 3010 - 3095 | Medium (IR) |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium (IR) |
| C=O (ester) | Stretch | 1720 - 1740 | Strong (IR) |
| C=C (alkene) | Stretch | 1640 - 1680 | Medium (IR), Strong (Raman) |
| C-O (ester) | Stretch | 1000 - 1300 | Strong (IR) |
| C-F (TFA) | Stretch | 1100 - 1250 | Very Strong (IR) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and ionic compounds like Methyl (E)-4-aminobut-2-enoate trifluoroacetate. In positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base, Methyl (E)-4-aminobut-2-enoate. The molecular weight of the free base is 115.13 g/mol . Therefore, a peak at an m/z of approximately 116.14 would confirm the molecular weight of the cationic portion of the salt. cymitquimica.com
High-resolution mass spectrometry (HRMS) can provide the exact mass of the ion, which can be used to confirm the elemental formula. Fragmentation of the parent ion in the mass spectrometer can also provide valuable structural information, such as the loss of the methoxy (B1213986) group or the entire ester functionality.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique elemental formula, which is a critical step in the identification of a synthesized compound like Methyl (E)-4-aminobut-2-enoate TFA.
In the analysis of this compound, the sample would be introduced into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The instrument would then measure the mass-to-charge ratio (m/z) of the ions with a high degree of precision, often to four or more decimal places.
For Methyl (E)-4-aminobut-2-enoate, with a molecular formula of C₅H₉NO₂, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. The presence of the trifluoroacetic acid counter-ion (CF₃COOH) in the salt form means that in the mass spectrum, one might observe the protonated form of the free amine after the salt has dissociated in the solvent. The molecular weight of the TFA salt is 229.1538 g/mol . cymitquimica.com
Table 1: Illustrative HRMS Data for the Protonated Methyl (E)-4-aminobut-2-enoate
| Ion | Molecular Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | C₅H₁₀NO₂⁺ | 116.0706 | 116.0703 | -2.6 |
Note: The data in this table is illustrative and represents a typical level of accuracy expected from HRMS analysis. The observed m/z and mass accuracy would be determined from experimental data.
The high resolution of the instrument allows for the differentiation between molecules with the same nominal mass but different elemental compositions. A low mass error, typically less than 5 ppm, between the calculated and observed mass provides strong evidence for the proposed elemental formula of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for determining the purity of a sample and confirming the identity of the main component. cymitquimica.com
In a typical LC-MS analysis of this compound, a solution of the compound would be injected into a liquid chromatograph. The compound would travel through a chromatographic column, often a reversed-phase column, where it is separated from any impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, and flow rate).
As the compound and any impurities elute from the column, they enter the mass spectrometer. The mass spectrometer provides a mass spectrum for the components of each chromatographic peak. For the peak corresponding to Methyl (E)-4-aminobut-2-enoate, the mass spectrum would be expected to show the m/z of the protonated molecule, confirming its identity. The purity of the sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all observed peaks.
Table 2: Representative LC-MS Data for Purity Analysis of this compound
| Peak No. | Retention Time (min) | Observed m/z ([M+H]⁺) | Peak Area (%) | Tentative Identification |
| 1 | 3.5 | 116.1 | 99.5 | Methyl (E)-4-aminobut-2-enoate |
| 2 | 4.2 | - | 0.3 | Impurity A |
| 3 | 5.1 | - | 0.2 | Impurity B |
Note: This table presents representative data. Actual retention times and impurity profiles would depend on the specific chromatographic conditions and the synthetic route.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This technique can unambiguously establish the absolute and relative stereochemistry of a chiral molecule. For Methyl (E)-4-aminobut-2-enoate, X-ray crystallography would confirm the (E)-configuration of the double bond.
To perform this analysis, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of all atoms in the molecule can be determined, providing detailed information about bond lengths, bond angles, and stereochemistry.
While a crystal structure for this compound is not publicly available, a study on the related compound, Methyl 3-aminobut-2-enoate, demonstrates the power of this technique. researchgate.net In that study, X-ray diffraction analysis revealed that the molecule is nearly planar and provided precise measurements of bond lengths and angles. researchgate.net
Table 3: Illustrative Crystallographic Data Parameters for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.3 |
| b (Å) | 9.7 |
| c (Å) | 7.7 |
| β (°) | 98.0 |
| Volume (ų) | 613 |
| Z | 4 |
| Calculated density (g/cm³) | 1.25 |
Note: These crystallographic parameters are hypothetical and are presented to illustrate the type of data obtained from an X-ray crystallographic analysis. The data is modeled on the similar compound Methyl 3-aminobut-2-enoate. researchgate.net
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic techniques are fundamental tools in synthetic chemistry for both monitoring the progress of a reaction and for the purification of the final product.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. chromforum.org It is also used to determine the appropriate solvent system for column chromatography.
For the synthesis of Methyl (E)-4-aminobut-2-enoate, a small aliquot of the reaction mixture would be spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable solvent system, such as a mixture of butanol, acetic acid, and water. chromforum.org As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.
The position of the spots is visualized, often by staining with a reagent like ninhydrin (B49086), which reacts with the primary amine of the product to produce a colored spot. iitg.ac.in The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component. A change in the TLC profile over time indicates the progress of the reaction.
Table 4: Representative TLC Data for Monitoring the Synthesis of Methyl (E)-4-aminobut-2-enoate
| Compound | Rf Value (Butanol:Acetic Acid:Water, 4:1:1) | Visualization |
| Starting Material (e.g., Methyl (E)-4-bromobut-2-enoate) | 0.7 | UV light |
| Methyl (E)-4-aminobut-2-enoate | 0.4 | Ninhydrin (purple spot) |
Note: Rf values are dependent on the specific TLC plate and solvent system used.
Column chromatography is a preparative technique used to purify compounds from a mixture. Flash chromatography is a variation that uses pressure to speed up the elution process. youtube.com For the purification of Methyl (E)-4-aminobut-2-enoate, a glass column is packed with a stationary phase, most commonly silica gel. biotage.com
The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase), often determined by prior TLC analysis, is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases. Fractions are collected as the solvent elutes from the bottom of the column. The fractions are then analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated. For basic compounds like amino esters, alumina (B75360) or amine-functionalized silica can also be used as the stationary phase to improve separation and reduce tailing. biotage.comhawachhplccolumn.com
Table 5: Illustrative Column Chromatography Parameters for the Purification of Methyl (E)-4-aminobut-2-enoate
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 50%) |
| Elution Order | Less polar impurities followed by the product |
| Fraction Analysis | TLC with ninhydrin staining |
Computational Chemistry Approaches to Methyl E 4 Aminobut 2 Enoate Systems
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful for investigating the intrinsic properties of molecules. DFT calculations balance computational cost and accuracy, making them suitable for studying systems of moderate size like Methyl (E)-4-aminobut-2-enoate. These studies provide foundational data on the molecule's geometry, electronic environment, and vibrational modes. longdom.orgmdpi.com
Table 1: Computed Properties of Methyl (E)-4-aminobut-2-enoate This table presents computed data for the molecule, which are typically derived from geometry optimization calculations.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | nih.govcymitquimica.com |
| Molecular Weight | 115.13 g/mol | cymitquimica.com |
| IUPAC Name | methyl (E)-4-aminobut-2-enoate | cymitquimica.com |
| InChIKey | VOUQXKFPLUQLQW-HWKANZROSA-N | uni.lu |
| XLogP3 (Predicted) | -0.2 | nih.gov |
Note: Data for the base molecule. The TFA salt has a molecular weight of 229.16 g/mol . sigmaaldrich.com
The electronic structure of a molecule is key to understanding its chemical reactivity. DFT calculations are used to determine the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). utdallas.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Methyl (E)-4-aminobut-2-enoate, the presence of the amine group (electron-donating) and the ester and alkene groups (electron-withdrawing) influences the energies and distributions of these frontier orbitals.
Table 2: Conceptual Frontier Molecular Orbital (FMO) Data This table explains the significance of HOMO, LUMO, and the energy gap in the context of chemical reactivity.
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates a stronger tendency to donate electrons (better nucleophile). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates a stronger tendency to accept electrons (better electrophile). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. mdpi.com |
Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. nih.gov For Methyl (E)-4-aminobut-2-enoate, this allows for the correlation of calculated frequencies with characteristic vibrations such as N-H stretching of the amino group, C=O stretching of the ester, C=C stretching of the alkene, and C-N and C-O bond vibrations. Comparing theoretical and experimental spectra helps to confirm the molecule's structure and provides a deeper understanding of its intramolecular dynamics. nih.gov
Table 3: Predicted Vibrational Modes and Corresponding Functional Groups This table shows a hypothetical correlation between the types of vibrations in Methyl (E)-4-aminobut-2-enoate and the spectral regions where they would be expected.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| C-H Stretch (sp²) | Alkene (=C-H) | 3000 - 3100 |
| C-H Stretch (sp³) | Methyl (-CH₃) | 2850 - 3000 |
| C=O Stretch | Ester (-COOCH₃) | 1710 - 1750 |
| C=C Stretch | Alkene (-C=C-) | 1640 - 1680 |
| N-H Bend | Primary Amine (-NH₂) | 1550 - 1650 |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a static picture of a molecule, molecular modeling and dynamics simulations allow for the study of its dynamic behavior over time. These methods are crucial for understanding reaction mechanisms and interactions with other molecules, such as proteins.
Molecular dynamics (MD) simulations can be used to model the progression of a chemical reaction, mapping out the energy landscape from reactants to products. This involves identifying intermediate structures and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. utdallas.edu For Methyl (E)-4-aminobut-2-enoate, this approach could be used to study its synthesis, degradation, or metabolic pathways, such as hydrolysis of the ester group or reactions involving the amino group. evitachem.com
In a biological context, Methyl (E)-4-aminobut-2-enoate may act as a ligand that binds to a protein target. Molecular docking and molecular dynamics simulations are the primary computational tools for investigating such interactions. Docking predicts the preferred binding orientation of the ligand within the protein's active site, while MD simulations can assess the stability of the ligand-protein complex over time. psu.edu These simulations can identify key intermolecular interactions, such as hydrogen bonds between the ligand's amino or carbonyl groups and amino acid residues in the protein, as well as hydrophobic interactions. researchgate.net Understanding these binding modes at the atomic level is fundamental for structure-based drug design and for explaining the molecule's biological function.
Table 4: Potential Ligand-Protein Interactions for Methyl (E)-4-aminobut-2-enoate This table outlines the functional groups of the molecule and the types of interactions they could form with amino acid residues in a protein binding site.
| Molecular Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Amine Group (-NH₂) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |
| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser), Histidine (His) |
| Alkene/Alkyl Chain | Hydrophobic/van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This technique is invaluable for quantifying the extent of electron delocalization, also known as hyperconjugation, which results from interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule and are key to understanding its structure and reactivity. nih.govuni-muenchen.de
For a molecule like Methyl (E)-4-aminobut-2-enoate, an NBO analysis would focus on several key intramolecular interactions. The system contains multiple potential donor and acceptor orbitals, including the nitrogen lone pair (n), the π-bonds of the C=C double bond and the C=O carbonyl group, and the corresponding π* antibonding orbitals.
The primary delocalization effect would be the interaction between the lone pair electrons on the nitrogen atom and the antibonding orbital of the adjacent C=C double bond (πC=C). This n → π interaction is characteristic of vinylogous amides and contributes significantly to the electronic structure. Another important interaction is the delocalization of the C=C π-electrons into the carbonyl antibonding orbital (πC=C → π*C=O), a classic example of conjugation in an unsaturated ester system.
The stabilizing energy (E(2)) associated with each donor-acceptor interaction is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction and greater electron delocalization. In a hypothetical NBO study of Methyl (E)-4-aminobut-2-enoate, one would expect to see significant E(2) values for the interactions mentioned above, confirming the conjugated nature of the system.
Table 1: Hypothetical Key NBO Donor-Acceptor Interactions in Methyl (E)-4-aminobut-2-enoate
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N) | π* (C2=C3) | Data Not Available | Nitrogen lone pair delocalization |
| π (C2=C3) | π* (C1=O) | Data Not Available | π-conjugation |
| LP (O, ester) | σ* (C1-O) | Data Not Available | Resonance in ester group |
| σ (C-H) | π* (C2=C3) | Data Not Available | Hyperconjugation |
This table illustrates the types of data that would be generated from an NBO analysis. Specific energy values are not available in published literature for this compound.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.
The LUMO represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. Regions with high LUMO density are susceptible to nucleophilic attack.
For Methyl (E)-4-aminobut-2-enoate, the HOMO is expected to have significant contributions from the nitrogen lone pair and the C=C double bond, indicating these are the primary nucleophilic centers. The LUMO would likely be concentrated around the carbonyl carbon and the β-carbon of the double bond, marking them as the main electrophilic sites for reactions like Michael additions.
The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Another tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface of the molecule.
Red regions indicate negative potential (electron-rich), corresponding to likely sites for electrophilic attack. For this molecule, this would be expected around the carbonyl oxygen and the nitrogen atom.
Blue regions indicate positive potential (electron-poor), corresponding to likely sites for nucleophilic attack, expected near the acidic protons and the carbonyl carbon.
Table 2: Hypothetical Reactivity Descriptors for Methyl (E)-4-aminobut-2-enoate
| Computational Descriptor | Predicted Value | Implication for Reactivity |
| EHOMO | Data Not Available | Indicates nucleophilicity |
| ELUMO | Data Not Available | Indicates electrophilicity |
| HOMO-LUMO Gap (ΔE) | Data Not Available | Predicts overall chemical reactivity |
| Most Negative ESP | Data Not Available | Likely site for electrophilic attack (e.g., carbonyl O) |
| Most Positive ESP | Data Not Available | Likely site for nucleophilic attack (e.g., carbonyl C) |
This table represents the kind of predictive data that computational analysis would provide. Specific values are not available in the literature for this compound.
The combination of FMO analysis and MEP maps allows chemists to make informed predictions about both the reactivity and selectivity (regio- and chemoselectivity) of the molecule in various organic transformations, guiding synthetic planning and reaction design. acs.orgnih.gov
Synthetic Applications and Chemical Transformations of Methyl E 4 Aminobut 2 Enoate
Role as a Key Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in methyl (E)-4-aminobut-2-enoate makes it a strategic starting material for the synthesis of intricate molecular structures. It serves as an important intermediate in the preparation of various compounds, including pharmaceuticals and agrochemicals, due to its reactive functional groups. evitachem.com
Formation of Nitrogen-Containing Heterocycles
The inherent functionality of methyl (E)-4-aminobut-2-enoate lends itself to the synthesis of various nitrogen-containing heterocyclic systems. The presence of both a nucleophilic amine and an electrophilic ester, combined with the reactivity of the alkene, provides multiple pathways for cyclization reactions.
One common transformation is the intramolecular cyclization to form lactams, which are core structures in many biologically active compounds. For instance, γ-amino esters can undergo intramolecular amide bond formation to yield γ-lactams. While specific examples for the title compound are not extensively detailed in the provided search results, the general reactivity pattern of similar γ-amino esters suggests its utility in this context.
Furthermore, the synthesis of pyrrolidine (B122466) derivatives, another important class of heterocycles, is a potential application. For example, multicomponent reactions involving various aldehydes, amines, and enolic compounds can lead to the formation of substituted pyrrolidinones. beilstein-journals.orgnih.gov The structural motifs present in methyl (E)-4-aminobut-2-enoate make it a plausible candidate for participating in such transformations to generate complex heterocyclic scaffolds.
| Heterocycle Class | Potential Synthetic Route |
| γ-Lactams | Intramolecular aminolysis |
| Pyrrolidines | Multi-component reactions |
| β-Lactams | Ester enolate-imine cyclocondensation |
Table 1: Potential Heterocyclic Scaffolds from Methyl (E)-4-aminobut-2-enoate
Construction of Peptidomimetic Scaffolds
Peptidomimetics are compounds that mimic the structure and function of peptides, and they are of significant interest in drug discovery. Methyl (E)-4-aminobut-2-enoate serves as a valuable building block for these scaffolds due to its structural similarity to γ-aminobutyric acid (GABA), an important neurotransmitter. evitachem.com The (E)-alkene geometry provides conformational constraint, which is a key strategy in peptidomimetic design.
The primary amine and the methyl ester functionalities allow for its incorporation into peptide chains through standard peptide coupling and ester hydrolysis/amidation reactions. This enables the synthesis of modified peptides with altered pharmacokinetic properties.
Conjugation Strategies for Probe and Fragment Library Development
The development of chemical probes and fragment libraries is crucial for chemical biology and drug discovery. Methyl (E)-4-aminobut-2-enoate's reactivity can be harnessed for these applications.
Amide Bond Formation Reactions
The primary amine of methyl (E)-4-aminobut-2-enoate readily participates in amide bond formation reactions. This classic transformation is fundamental for conjugating the molecule to various scaffolds, such as reporter tags (e.g., fluorophores), affinity labels, or solid supports. This allows for the creation of chemical probes to study biological systems or for the development of assays. The reaction involves coupling the amine with an activated carboxylic acid (e.g., an acid chloride or an active ester) or using standard peptide coupling reagents.
Irreversible Tethering Applications
The α,β-unsaturated ester moiety in methyl (E)-4-aminobut-2-enoate acts as a Michael acceptor. This allows for covalent and often irreversible tethering to nucleophilic residues in proteins, such as cysteine thiols. This reactivity is a cornerstone of activity-based protein profiling (ABPP) and the design of covalent inhibitors. By incorporating this "warhead" into larger molecules, researchers can develop probes that irreversibly bind to their protein targets, enabling target identification and validation. The regioselectivity of the Michael addition is a key consideration in such designs. evitachem.com
Precursor in the Synthesis of Biologically Relevant Analogues
Methyl (E)-4-aminobut-2-enoate is a precursor for the synthesis of various biologically active molecules. Its utility stems from its role as a conformationally restricted analog of GABA. evitachem.com The synthesis of tritiated forms of both the (E)- and (Z)-isomers of 4-aminobut-2-enoic acid has been accomplished using a related precursor, methyl 4-N-phthalimidobut-2-ynoate, highlighting the importance of this structural motif in creating tools for biochemical research. evitachem.com
Amino Acid Analogues (e.g., GABA Analogues)
The structural backbone of methyl (E)-4-aminobut-2-enoate is closely related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Consequently, this compound serves as a key starting material for the synthesis of various GABA analogues, which are of significant interest in neuroscience research and drug development.
One of the primary transformations involves the modification of the core structure to introduce substituents that can modulate the pharmacological activity. For instance, the synthesis of 2-methyl analogues of GABA has been reported starting from related precursors like ethyl 2-methyl-4-phthalimidobut-2-enoate. researchgate.net In a typical synthetic sequence, the phthalimide-protected amino group prevents unwanted side reactions while the α,β-unsaturated ester is subjected to various transformations. The synthesis of (E)-4-Amino-2-methylbut-2-enoic acid, a direct analogue, highlights the utility of this scaffold. researchgate.net
The general strategy for producing saturated GABA analogues from methyl (E)-4-aminobut-2-enoate involves the reduction of the carbon-carbon double bond. This can be achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), which selectively reduces the alkene without affecting the ester or the amino group (if protected). Subsequent hydrolysis of the methyl ester yields the final GABA analogue.
Furthermore, the amino group can be acylated or alkylated prior to or after the reduction of the double bond, leading to a wide array of N-substituted GABA analogues. The general reactivity of methyl 4-aminobut-2-enoate hydrochloride suggests that the amino group can readily react with alkyl halides or acyl chlorides to introduce various functionalities. evitachem.com
A notable application is the synthesis of conformationally restricted analogues of GABA, such as (E)-4-aminocrotonic acid (TACA) and (Z)-4-aminocrotonic acid (CACA), which are valuable tools for probing the structure-activity relationships of GABA receptors. evitachem.com The synthesis of tritiated versions of these isomers has been accomplished using methyl 4-N-phthalimidobut-2-ynoate as a precursor, which upon controlled hydrogenation can yield the desired (E) or (Z) alkene geometry. evitachem.com
Other Amino-functionalized Compounds
Beyond GABA analogues, the reactivity of methyl (E)-4-aminobut-2-enoate allows for its use in the synthesis of a broader range of amino-functionalized compounds. The nucleophilic character of the primary amine enables its participation in various bond-forming reactions.
For example, N-alkylation with different electrophiles can lead to secondary or tertiary amines. The reaction with alkyl halides or tosylates in the presence of a base can introduce a wide variety of substituents at the nitrogen atom. evitachem.com Similarly, N-acylation with acyl chlorides or anhydrides yields the corresponding amides. evitachem.com These reactions are fundamental in diversifying the molecular structure and properties of the resulting compounds, which can be intermediates for pharmaceuticals and agrochemicals. evitachem.com
The α,β-unsaturated ester functionality also opens up possibilities for Michael addition reactions. While the amino group itself is a nucleophile, the β-carbon of the butenoate chain is electrophilic and can be attacked by other nucleophiles. To achieve this, the primary amino group would first need to be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent intramolecular reactions. Once protected, external nucleophiles can be added to the double bond, leading to the formation of β-substituted aminobutanoates.
Another class of compounds that can be synthesized are substituted 4-aminobut-2-enolides, which have been prepared by reacting methyl tetronate with various substituted amines. evitachem.com This suggests that the core structure of methyl (E)-4-aminobut-2-enoate can be incorporated into heterocyclic systems.
Stereoselective Transformations to Chiral Products
The development of stereoselective transformations to produce chiral products from achiral starting materials like methyl (E)-4-aminobut-2-enoate is a significant area of research, as the stereochemistry of bioactive molecules is often crucial for their function.
One approach to introduce chirality is through the enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues. researchgate.net Research has demonstrated the synthesis of enantiomerically pure (R)- and (S)-2-methyl-GABA (2MeGABA). researchgate.net One reported synthesis started from tiglic acid ethyl ester, which was converted in seven steps to the final chiral products. researchgate.net Another strategy involved the use of a chiral auxiliary. For example, the synthesis of enantiomerically pure (R)-2MeGABA was achieved from ethyl (R)-2-((p-tolylsulfinyl)methyl)acrylate, where the chiral sulfoxide (B87167) group directed the stereochemical outcome of the subsequent reactions. After a series of steps including Michael addition and reduction, the chiral auxiliary was removed to yield the final enantiomerically pure product. researchgate.net
Asymmetric hydrogenation of the double bond in a protected form of methyl (E)-4-aminobut-2-enoate is another potential route to chiral products. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the alkene, leading to chiral γ-aminobutanoate derivatives.
Furthermore, chiral enolates can be used to introduce stereocenters. For instance, the cyanomethylation of chiral enolates derived from (4,5)-3-acyl-4-methyl-5-phenyl-1,3-oxazolidin-2-ones has been shown to produce 2-substituted derivatives of GABA with good stereoselectivity. rsc.org While this method does not directly start with methyl (E)-4-aminobut-2-enoate, it illustrates a viable strategy for creating chiral GABA analogues that could potentially be adapted.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Synthesis
The synthesis of α,β-unsaturated esters and the introduction of amino functionalities remain central themes in organic chemistry. nih.govorganic-chemistry.org Future research is increasingly directed towards the development of more efficient and selective catalytic systems. For Methyl (E)-4-aminobut-2-enoate and its analogs, this involves overcoming challenges such as the regioselective amination of α,β-unsaturated esters, which can be complicated by competing Michael addition pathways. evitachem.com
Recent advancements have seen the use of various catalytic approaches, including:
N-Heterocyclic Carbenes (NHCs): NHC-catalyzed transformations have shown promise for the synthesis of α,β-unsaturated esters and amides under mild conditions. nih.gov These catalysts are attractive due to their ready availability and the avoidance of external oxidants. nih.gov
Transition Metal Catalysis: Nickel hydride (NiH) catalysis is emerging as a powerful tool for C-N bond formation through hydroamination of unsaturated hydrocarbons. rsc.orgrsc.org This method avoids stoichiometric organometallic reagents and offers potential for improved functional group compatibility. rsc.org Ruthenium-based catalysts have also been employed for the cross-coupling of esters with organoboron compounds. acs.org
Biocatalysis: Engineered enzymes, such as protoglobin nitrene transferases, are being developed to catalyze the enantioselective C-H amination of carboxylic acid esters, providing a direct route to chiral α-amino esters. nih.gov Lipases have also been utilized in the Michael addition of amines to acrylates in continuous-flow systems. mdpi.com
A comparative look at different catalytic approaches highlights the ongoing quest for optimal synthetic routes.
| Catalyst Type | Key Advantages | Representative Application |
| N-Heterocyclic Carbenes (NHCs) | Mild reaction conditions, high stereoselectivity, avoidance of external oxidants. nih.gov | Synthesis of α,β-unsaturated esters and amides. nih.gov |
| Nickel Hydride (NiH) | Avoids stoichiometric organometallic reagents, good functional group compatibility. rsc.org | Hydroamination of alkenes and alkynes. rsc.orgrsc.org |
| Biocatalysts (e.g., Lipases, Transferases) | High enantioselectivity, environmentally friendly reaction conditions. nih.govmdpi.com | Enantioselective amination, Michael additions. nih.govmdpi.com |
Exploration of New Reactivity Modes and Transformations
Beyond its synthesis, the reactivity of Methyl (E)-4-aminobut-2-enoate is a fertile ground for research. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α,β-unsaturated ester moiety, allows for a diverse range of chemical transformations.
Future explorations are likely to focus on:
Asymmetric Transformations: Developing catalytic methods for the asymmetric functionalization of the double bond or the amino group will be crucial for the synthesis of enantiomerically pure compounds for pharmaceutical applications.
Cyclization Reactions: The linear backbone of Methyl (E)-4-aminobut-2-enoate makes it an ideal precursor for the synthesis of various heterocyclic structures, such as lactams and other nitrogen-containing rings, which are prevalent in bioactive molecules.
Polymerization: The unsaturated nature of the molecule suggests its potential use as a monomer in the synthesis of novel functional polymers with applications in biomaterials and drug delivery. Research into the photopolymerization of α,β-unsaturated esters of perfluoropolyalkylethers points to the possibilities in creating hydrophobic polymers. rsc.org
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, characterized by performing reactions in a continuously flowing stream, offer significant advantages in terms of safety, scalability, and process control. acs.org The integration of flow chemistry and automated synthesis is a rapidly growing area with significant implications for the production of fine chemicals and pharmaceuticals, including amino acid derivatives. acs.orgchemistryviews.orgnih.govchimia.ch
For the synthesis of compounds like Methyl (E)-4-aminobut-2-enoate, flow chemistry can:
Enhance Reaction Efficiency: Continuous-flow microreactors have been shown to significantly improve the efficiency of enzymatic synthesis of β-amino acid esters, reducing reaction times from hours to minutes. mdpi.com
Improve Safety: Potentially hazardous reactions can be performed more safely on a small scale within a closed-loop system.
Facilitate Automation: Automated synthesizers can perform repetitive synthetic steps, improving reproducibility and freeing up researchers' time. nih.gov The automated synthesis of peptides using flow-based methods is a testament to the power of this approach. chimia.chdurham.ac.uk
The development of fully continuous multi-step processes, such as the synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation, showcases the potential of flow chemistry in complex organic synthesis. rsc.org
| Technology | Key Benefits for Amino Ester Synthesis |
| Flow Chemistry | Enhanced heat and mass transfer, precise control of reaction parameters, improved safety, scalability. acs.org |
| Automated Synthesis | Improved reproducibility, high-throughput screening of reaction conditions, efficient library synthesis. nih.gov |
Advanced Computational Design of Derivatives with Specific Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. shareok.org In the context of Methyl (E)-4-aminobut-2-enoate, computational methods can be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the outcome of potential reactions.
Design Novel Catalysts: Computational screening can accelerate the discovery of new and improved catalysts for the synthesis of this and related compounds.
Develop Derivatives with Tailored Properties: By modeling the interaction of derivatives with biological targets, such as enzymes or receptors, it is possible to design new molecules with specific biological activities. Machine learning interatomic potential (ML-IAP) models are being developed for organic molecules containing carbon, nitrogen, and hydrogen, which could be applied to study the properties of new derivatives. arxiv.org
The synergy between computational design and experimental synthesis holds the key to unlocking the full potential of Methyl (E)-4-aminobut-2-enoate and its analogs in various scientific and technological fields.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Methyl (E)-4-aminobut-2-enoate TFA?
Answer:
The synthesis typically involves coupling reactions between activated intermediates. For example, in the preparation of related compounds, methyl (E)-4-aminobut-2-enoate (XXVd) is reacted with an acyl chloride or active ester intermediate under mild basic conditions (e.g., DIPEA) in anhydrous DMF or THF. The reaction is monitored via TLC, and purification is achieved using flash chromatography with gradients of ethyl acetate/hexane. Yields can vary between 50-60%, with characterization via H NMR, C NMR, and HRMS to confirm regioselectivity and stereochemistry .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm the (E)-configuration and amine protonation state.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) with accuracy ≤2 ppm.
- HPLC Purity Analysis : Reverse-phase chromatography (C18 column, UV detection at 254 nm) to assess purity (>95% required for biological assays) .
Advanced: How can density functional theory (DFT) elucidate the reaction mechanisms involving this compound?
Answer:
DFT calculations (e.g., Gaussian 09/B3LYP/6-311++G(d,p)) model reaction pathways, such as nucleophilic additions or cyclizations. Solvent effects are incorporated via the polarizable continuum model (PCM). Key parameters include Gibbs free energy barriers, HOMO-LUMO gaps, and Fukui indices to predict reactive sites. For example, studies on similar trifluoroacetate esters reveal solvent-phase stabilization of transition states, impacting reaction kinetics .
Advanced: How should researchers address contradictions in spectroscopic data during structural validation?
Answer:
Contradictions may arise from tautomerism or residual solvents. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., amine proton exchange).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities.
- X-ray Crystallography : Resolve ambiguities via SHELXL refinement (e.g., using Olex2 GUI) to determine absolute configuration and hydrogen bonding patterns .
Basic: What are the primary research applications of this compound in medicinal chemistry?
Answer:
The compound serves as a key intermediate in synthesizing covalent inhibitors targeting viral proteases. For instance, it was used to develop β-amidomethyl vinyl sulfones inhibiting Chikungunya virus P2 cysteine protease. Biological activity is validated via enzymatic assays (IC50 values) and cell-based cytotoxicity studies (e.g., MTT assays) .
Advanced: What experimental strategies optimize the stability of this compound under varying storage conditions?
Answer:
- Temperature Control : Store at -20°C under inert gas (argon) to prevent hydrolysis.
- Lyophilization : For long-term stability, lyophilize the TFA salt and reconstitute in anhydrous DMSO.
- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH) with HPLC tracking of degradation products .
Advanced: How can graph set analysis (GSA) interpret hydrogen bonding networks in crystalline derivatives of this compound?
Answer:
GSA classifies hydrogen bonds into discrete patterns (e.g., chains, rings) using crystallographic data. For example, Etter’s formalism identifies donor/acceptor motifs in related enoate crystals, revealing how amine and carbonyl groups form R(8) rings. SHELX-refined structures provide atomic coordinates for Mercury CSD visualization .
Basic: What precautions are necessary when handling this compound in aqueous environments?
Answer:
- pH Control : Maintain acidic conditions (pH <4) to prevent amine deprotonation and hydrolysis.
- Aprotic Solvents : Use DMF or acetonitrile for reactions to avoid nucleophilic attack by water.
- Chelating Agents : Add EDTA to sequester metal ions that catalyze degradation .
Advanced: How do solvent polarity and donor number influence the compound’s reactivity in organocatalytic processes?
Answer:
High donor-number solvents (e.g., DMSO) stabilize zwitterionic intermediates in Michael additions. Solvent polarity indices (ET(30)) correlate with reaction rates; for example, THF (ET(30) = 37.4) slows reactivity compared to DMF (ET(30) = 43.8). Kinetic studies under varied solvent conditions validate these trends .
Advanced: What statistical methods resolve batch-to-batch variability in synthetic yields?
Answer:
- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical factors (e.g., catalyst loading, temperature).
- Control Charts : Monitor yield distributions across batches; outliers trigger root-cause analysis (e.g., reagent purity checks).
- QbD Principles : Define a design space using JMP or Minitab software to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
